molecular formula C8H12ClNO2 B1406640 3-(2-Oxopiperidin-1-yl)propanoyl chloride CAS No. 1706435-20-2

3-(2-Oxopiperidin-1-yl)propanoyl chloride

Cat. No.: B1406640
CAS No.: 1706435-20-2
M. Wt: 189.64 g/mol
InChI Key: OJHDOLRHGKTSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxopiperidin-1-yl)propanoyl chloride is a chemical compound with the molecular formula C8H12ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopiperidin-1-yl)propanoyl chloride typically involves the reaction of piperidine derivatives with acyl chlorides. One common method is the acylation of 2-oxopiperidine with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopiperidin-1-yl)propanoyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Oxopiperidin-1-yl)propanoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 3-(2-Oxopiperidin-1-yl)propanoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity makes it useful in the modification of biomolecules for research purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxopiperidin-1-yl)propanoyl chloride is unique due to its specific reactivity as an acyl chloride, making it particularly useful in acylation reactions. Its ability to form stable amides and esters distinguishes it from other similar compounds .

Properties

IUPAC Name

3-(2-oxopiperidin-1-yl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2/c9-7(11)4-6-10-5-2-1-3-8(10)12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHDOLRHGKTSFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283557
Record name 1-Piperidinepropanoyl chloride, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706435-20-2
Record name 1-Piperidinepropanoyl chloride, 2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706435-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinepropanoyl chloride, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Oxopiperidin-1-yl)propanoyl chloride
Reactant of Route 2
Reactant of Route 2
3-(2-Oxopiperidin-1-yl)propanoyl chloride
Reactant of Route 3
Reactant of Route 3
3-(2-Oxopiperidin-1-yl)propanoyl chloride
Reactant of Route 4
Reactant of Route 4
3-(2-Oxopiperidin-1-yl)propanoyl chloride
Reactant of Route 5
3-(2-Oxopiperidin-1-yl)propanoyl chloride
Reactant of Route 6
3-(2-Oxopiperidin-1-yl)propanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.